molecular formula C13H15FO2 B13664909 tert-Butyl 2-(4-fluorophenyl)acrylate

tert-Butyl 2-(4-fluorophenyl)acrylate

Cat. No.: B13664909
M. Wt: 222.25 g/mol
InChI Key: LAQURSAVRQDYJZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-fluorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-fluorophenyl)acrylate typically involves the esterification of 2-(4-fluorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-fluorophenyl)acrylic acid.

    Reduction: Formation of tert-butyl 2-(4-fluorophenyl)propanoate.

    Substitution: Formation of substituted fluorophenyl acrylates.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can participate in radical polymerization reactions, leading to the formation of polymer chains. The fluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

  • tert-Butyl acrylate
  • tert-Butyl methacrylate
  • 2-(4-fluorophenyl)acrylic acid

Comparison: tert-Butyl 2-(4-fluorophenyl)acrylate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and thermal stability, compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(4-fluorophenyl)acrylate, and how can reaction efficiency be optimized?

  • Methodology : Start with esterification of 4-fluorophenylacrylic acid using tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Use spectroscopic techniques (NMR, FTIR) to confirm ester formation and purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Purity : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection. Compare retention times against commercial standards (if available) .
  • Structural Confirmation : Employ 1^1H and 13^{13}C NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, acrylate protons at 5.5–6.5 ppm). FTIR can confirm ester carbonyl (~1720 cm1^{-1}) and aromatic C-F stretches (~1220 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous bond lengths/angles (e.g., tert-butyl geometry, acrylate conformation) .
  • Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (software: Gaussian, ORCA) to resolve ambiguities in stereoelectronic effects .
    • Case Example : Discrepancies in NOESY NMR signals may arise from dynamic conformational changes; variable-temperature NMR or molecular dynamics simulations can clarify .

Q. How does the fluorophenyl moiety influence the compound’s reactivity in photochemical or catalytic reactions?

  • Methodology :

  • Photostability Studies : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via GC-MS. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .
  • Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Fluorine’s meta-directing nature may alter regioselectivity; track using 19^{19}F NMR .

Q. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions (e.g., humidity, temperature)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., tert-butyl ester cleavage) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. Monitor hydrolysis rates in buffered solutions (pH 1–10) to assess acid/base sensitivity .

Q. Data Analysis and Interpretation

Q. How can researchers address discrepancies between theoretical and experimental molecular geometries?

  • Methodology :

  • Crystallographic Refinement : Compare DFT-optimized structures with X-ray data (e.g., bond angles, torsional strains). Adjust computational parameters (basis sets, solvation models) to improve agreement .
  • Error Analysis : Quantify root-mean-square deviations (RMSD) for non-hydrogen atoms. Investigate crystal packing effects (e.g., van der Waals interactions) that DFT may not capture .

Q. Advanced Applications

Q. What role does this compound play in designing photoactive polymers or coordination complexes?

  • Methodology :

  • Polymer Synthesis : Use the acrylate as a monomer in radical polymerization. Characterize polymer films via GPC (molecular weight) and UV-Vis (absorption maxima shifted by fluorophenyl conjugation) .
  • Metal Coordination : Screen with transition metals (e.g., Pd, Cu) to form complexes. Analyze binding modes using X-ray absorption spectroscopy (XAS) or cyclic voltammetry .

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 2-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3

InChI Key

LAQURSAVRQDYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)F

Origin of Product

United States

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